molecular formula C18H18ClN5OS B5267990 N-(5-CHLORO-2-PYRIDINYL)-2-{[4-METHYL-5-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

N-(5-CHLORO-2-PYRIDINYL)-2-{[4-METHYL-5-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B5267990
M. Wt: 387.9 g/mol
InChI Key: MZVRNZLCMDQDEB-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-PYRIDINYL)-2-{[4-METHYL-5-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds. It contains a pyridine ring, a triazole ring, and a sulfanylacetamide group. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-PYRIDINYL)-2-{[4-METHYL-5-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Ring: Starting with a chlorinated pyridine derivative.

    Formation of the Triazole Ring: Using a cyclization reaction involving appropriate precursors.

    Coupling of the Rings: Connecting the pyridine and triazole rings through a sulfanylacetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions could target the nitro groups if present.

    Substitution: The chlorine atom on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with triazole rings are often studied for their catalytic properties.

    Material Science:

Biology

    Antimicrobial Agents: Similar compounds have been investigated for their antimicrobial activities.

    Enzyme Inhibition: Potential use as inhibitors of specific enzymes.

Medicine

    Drug Development: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry

    Agriculture: Possible use as pesticides or herbicides.

    Pharmaceuticals: Development of new drugs and treatments.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-PYRIDINYL)-2-{[4-METHYL-5-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, disrupting their normal function and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-(5-CHLORO-2-PYRIDINYL)-2-{[4-METHYL-5-(2-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: Similar compounds might include other pyridine-triazole derivatives with different substituents.

Uniqueness

    Structural Features: The specific arrangement of the pyridine, triazole, and sulfanylacetamide groups.

    Biological Activity: Unique interactions with biological targets compared to other similar compounds.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-[[4-methyl-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5OS/c1-24-16(10-7-13-5-3-2-4-6-13)22-23-18(24)26-12-17(25)21-15-9-8-14(19)11-20-15/h2-6,8-9,11H,7,10,12H2,1H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVRNZLCMDQDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=NC=C(C=C2)Cl)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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